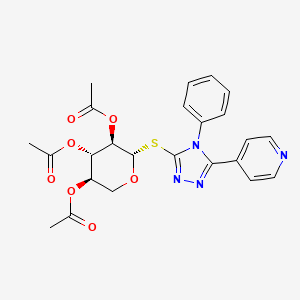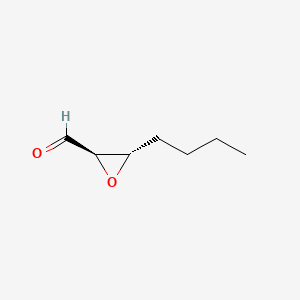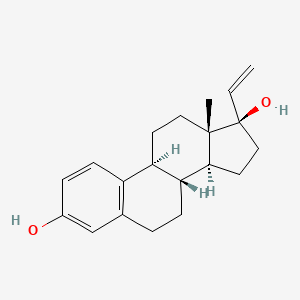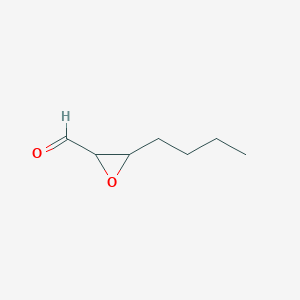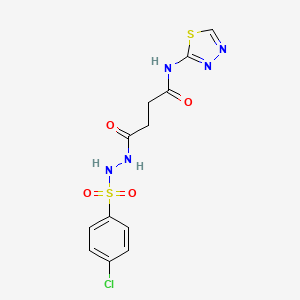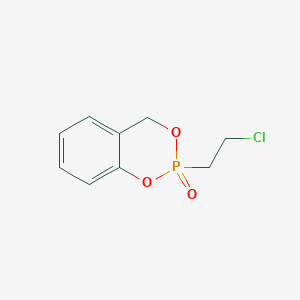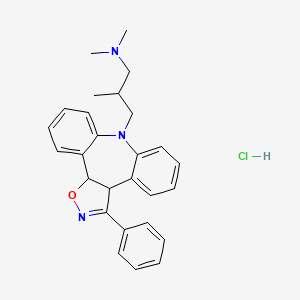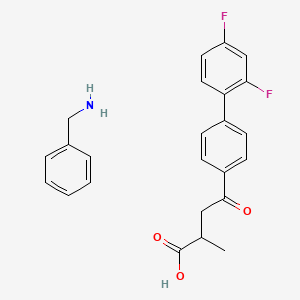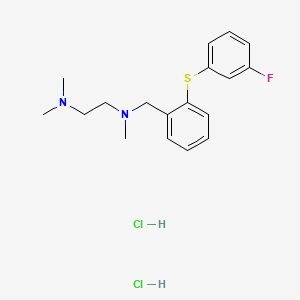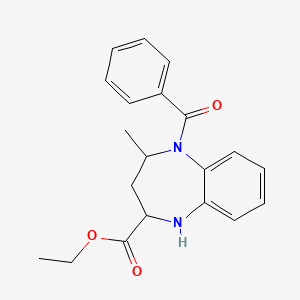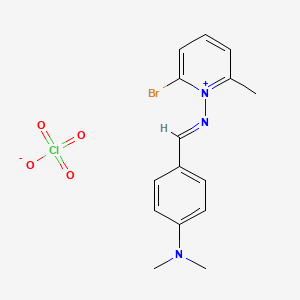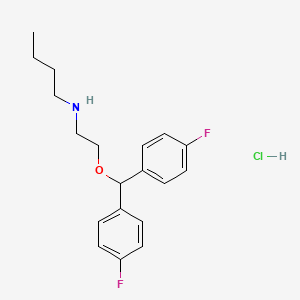
Fvq279C5WV
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride It has been studied for its potential neuroprotective effects, particularly in the context of ischemic brain injury .
Méthodes De Préparation
The synthesis of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of the bis(4-fluorophenyl)methanol intermediate.
Reaction Conditions: The intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to form the desired product.
Purification: The final compound is purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: The compound can participate in substitution reactions, particularly involving the methoxy and amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: has several scientific research applications:
Neuroprotection: It has been studied for its neuroprotective effects in models of cerebral ischemia.
Calcium Channel Blockade: As a calcium channel blocker, it is used in research to study the role of calcium channels in various physiological and pathological processes.
Pharmacological Studies: The compound is used in pharmacological studies to understand its effects on neurotransmitter release and neuronal activity.
Mécanisme D'action
The primary mechanism of action of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride involves the blockade of neuronal calcium channels. By inhibiting these channels, the compound reduces the influx of calcium ions into neurons, which in turn attenuates the release of excitatory neurotransmitters like glutamate. This mechanism is particularly important in the context of ischemic brain injury, where excessive glutamate release can lead to neuronal damage .
Comparaison Avec Des Composés Similaires
N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride: can be compared with other calcium channel blockers such as nimodipine and verapamil:
Nimodipine: Unlike , nimodipine primarily targets L-type calcium channels and is used to treat conditions like subarachnoid hemorrhage.
Verapamil: Verapamil also targets L-type calcium channels but is primarily used for cardiovascular conditions such as hypertension and arrhythmias.
The uniqueness of N-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-butanamine hydrochloride lies in its specific action on neuronal calcium channels and its potential neuroprotective effects .
Similar compounds include:
- Nimodipine
- Verapamil
- LY-393615 (a related compound with similar neuroprotective properties)
Propriétés
Numéro CAS |
334826-64-1 |
|---|---|
Formule moléculaire |
C19H24ClF2NO |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23F2NO.ClH/c1-2-3-12-22-13-14-23-19(15-4-8-17(20)9-5-15)16-6-10-18(21)11-7-16;/h4-11,19,22H,2-3,12-14H2,1H3;1H |
Clé InChI |
UIZFWEIDYSXLKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCNCCOC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


